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Compound of Interest

Compound Name: m-Anisaldehyde

Cat. No.: B106831 Get Quote

A Comparative Spectroscopic Analysis of m-, o-,
and p-Anisaldehyde Isomers
A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of meta-, ortho-, and para-Anisaldehyde. This guide provides a

comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported

by standardized experimental protocols.

The positional isomerism of the methoxy group on the benzaldehyde ring significantly

influences the spectral properties of m-, o-, and p-Anisaldehyde. Understanding these

differences is crucial for the unambiguous identification and characterization of these isomers

in various research and development settings. This guide presents a comprehensive

comparison of their spectroscopic data, acquired under consistent experimental conditions to

ensure data integrity and facilitate direct comparison.

Data Presentation
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three

anisaldehyde isomers.

¹H NMR Spectral Data (400 MHz, CDCl₃)
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Compound
Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Assignment

m-Anisaldehyde 9.98 s - CHO

7.51-7.49 m - Ar-H

7.41 t 7.9 Ar-H

7.30-7.25 m - Ar-H

3.82 s - OCH₃

o-Anisaldehyde 10.45 s - CHO

7.85-7.79 m - Ar-H

7.58-7.51 m - Ar-H

7.09-6.88 m - Ar-H

3.88 s - OCH₃

p-Anisaldehyde 9.86 s - CHO

7.83-7.80 d 8.8
Ar-H (ortho to

CHO)

7.00-6.97 d 8.8
Ar-H (ortho to

OCH₃)

3.86 s - OCH₃

¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) [ppm] Assignment

m-Anisaldehyde 193.0 C=O

159.8 C-OCH₃

137.6 C-CHO

130.3 Ar-C

122.5 Ar-C

121.0 Ar-C

112.9 Ar-C

55.4 OCH₃

o-Anisaldehyde 191.0 C=O

161.7 C-OCH₃

135.9 Ar-C

128.6 Ar-C

126.8 C-CHO

120.6 Ar-C

111.4 Ar-C

55.7 OCH₃

p-Anisaldehyde 190.7 C=O

164.6 C-OCH₃

131.9 Ar-C (ortho to CHO)

130.2 C-CHO

114.3 Ar-C (ortho to OCH₃)

55.6 OCH₃
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Infrared (IR) Spectral Data (Neat)
Compound Wavenumber (cm⁻¹) Functional Group

m-Anisaldehyde ~1700 C=O Stretch (Aldehyde)

~2830, ~2730 C-H Stretch (Aldehyde)

~1260 C-O Stretch (Aryl Ether)

~1600, ~1480 C=C Stretch (Aromatic)

o-Anisaldehyde ~1685 C=O Stretch (Aldehyde)

~2850, ~2750 C-H Stretch (Aldehyde)

~1245 C-O Stretch (Aryl Ether)

~1600, ~1485 C=C Stretch (Aromatic)

p-Anisaldehyde ~1695 C=O Stretch (Aldehyde)[1]

~2840, ~2740 C-H Stretch (Aldehyde)[1]

~1255 C-O Stretch (Aryl Ether)[1]

~1600, ~1580 C=C Stretch (Aromatic)[1]

Mass Spectrometry (MS) Data (Electron Ionization)
Compound m/z (Relative Intensity) Fragment Ion

m-Anisaldehyde
136 (M⁺), 135 (M-H)⁺, 107 (M-

CHO)⁺, 77 (C₆H₅)⁺
Molecular Ion and Fragments

o-Anisaldehyde
136 (M⁺), 135 (M-H)⁺, 107 (M-

CHO)⁺, 92, 77 (C₆H₅)⁺

Molecular Ion and

Fragments[2]

p-Anisaldehyde
136 (M⁺), 135 (M-H)⁺, 107 (M-

CHO)⁺, 77 (C₆H₅)⁺
Molecular Ion and Fragments

Experimental Protocols
The data presented in this guide were obtained using the following standard experimental

methodologies.
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NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared

by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral

width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, the spectral width was

set to 0 to 220 ppm.

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of

the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin

film. The spectra were recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples

were introduced via a direct insertion probe or gas chromatography inlet. The ionization energy

was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) ratio range from 40 to

400.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the

anisaldehyde isomers.
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Caption: Workflow for the spectroscopic comparison of anisaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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